4-Carboxy-2-oxo-3-hexenedioate

説明

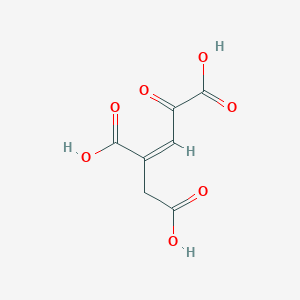

Structure

3D Structure

特性

分子式 |

C7H6O7 |

|---|---|

分子量 |

202.12 g/mol |

IUPAC名 |

(Z)-4-oxobut-2-ene-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C7H6O7/c8-4(7(13)14)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)(H,13,14)/b3-1- |

InChIキー |

POTZSFVTPSBXLW-IWQZZHSRSA-N |

SMILES |

C(C(=CC(=O)C(=O)O)C(=O)O)C(=O)O |

異性体SMILES |

C(/C(=C/C(=O)C(=O)O)/C(=O)O)C(=O)O |

正規SMILES |

C(C(=CC(=O)C(=O)O)C(=O)O)C(=O)O |

製品の起源 |

United States |

Occurrence and Biological Significance in Diverse Microbial Metabolism

Role in Lignin (B12514952) Degradation Pathways

Lignin, a complex polymer abundant in plant cell walls, is a major source of renewable aromatic carbon in nature. Its microbial degradation is critical for carbon cycling. 4-Carboxy-2-oxo-3-hexenedioate is a central metabolite in the pathway that processes key lignin-derived monomers. uniprot.orgresearchgate.net

The primary role of this compound is as an intermediate in the protocatechuate (PCA) 4,5-cleavage pathway. uniprot.orgrcsb.orgnih.gov This pathway is a branch of the broader meta-cleavage pathways utilized by bacteria to catabolize aromatic compounds. nih.gov In soil bacteria such as Sphingobium sp. SYK-6, protocatechuate, a central intermediate derived from various lignin monomers, undergoes ring fission catalyzed by PCA 4,5-dioxygenase. nih.govasm.org This initiates a sequence of reactions leading to the formation of 4-oxalomesaconate (OMA). researchgate.netresearchgate.net

The enzyme 4-oxalomesaconate delta-isomerase (LigU) then catalyzes the isomerization of OMA to yield (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH). asm.orgresearchgate.net KCH is subsequently hydrated by the zinc-dependent enzyme 2-keto-4-carboxy-3-hexenedioate hydratase (LigJ), which adds a water molecule across the double bond. uniprot.orgrcsb.orgresearchgate.net This reaction forms (4S)-4-carboxy-4-hydroxy-2-oxoadipate (CHA), a crucial step that prepares the molecule for the final cleavage into central metabolites. uniprot.orgresearchgate.netrcsb.org

Table 1: Key Enzymes in the Conversion of this compound

| Enzyme Name | Abbreviation | Function | Organism Example |

|---|---|---|---|

| 4-Oxalomesaconate delta-isomerase | LigU | Catalyzes the formation of KCH from OMA | Sphingobium sp. SYK-6 |

Vanillate (B8668496) and syringate are major aromatic monomers released during the decomposition of guaiacyl (G) and syringyl (S) lignin units, respectively. researchgate.netasm.org In bacteria like Sphingobium sp. SYK-6, these compounds are funneled into the protocatechuate 4,5-cleavage pathway. researchgate.netbiorxiv.org Vanillate is converted to protocatechuate (PCA) by an O-demethylase (LigM). asm.orgbiorxiv.org Syringate is similarly demethylated to 3-O-methylgallate (3MGA) and subsequently to gallate, or it can be converted to PCA. researchgate.netasm.org

Once protocatechuate is formed from these precursors, it enters the 4,5-cleavage pathway, leading directly to the production and subsequent conversion of this compound. uniprot.orgasm.org Therefore, the metabolism of this compound is integral to the complete degradation of these important lignin derivatives. uniprot.org

Involvement in Protocatechuate 4,5-Cleavage Pathway

Intermediary Metabolism of Aromatic Hydrocarbons

While its role in lignin degradation is well-defined, the involvement of this compound in the metabolism of other aromatic hydrocarbons is specific to pathways that converge on protocatechuate.

The protocatechuate 4,5-cleavage pathway is a specific type of meta-cleavage pathway that deals with substituted catechols, namely protocatechuate (3,4-dihydroxybenzoate). nih.govmdpi.com Broader meta-cleavage pathways for the degradation of simpler, non-carboxylated phenols and catechols typically proceed through a different intermediate: 2-oxo-3-hexenedioate (also known as 4-oxalocrotonate). expasy.orgqmul.ac.ukgenome.jp This related compound, which lacks the C4 carboxyl group of KCH, is acted upon by a decarboxylase rather than a hydratase. qmul.ac.ukgenome.jp Therefore, this compound is not an intermediate in the general catechol meta-cleavage pathway but is restricted to the specialized pathway for protocatechuate.

The degradation pathways for many polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) in bacteria such as Pseudomonas putida also utilize meta-cleavage pathways. nih.govnih.gov However, these pathways converge on catechol and proceed through the non-carboxylated intermediate 2-oxo-3-hexenedioate, which is then decarboxylated. nih.gov Current research does not support a direct role for this compound in the canonical naphthalene degradation pathway. nih.govnih.gov

Its role in the degradation of substituted aromatics is primarily linked to those that can be converted to protocatechuate. This includes lignin-derived compounds like vanillate and syringate, as well as other aromatic acids like 4-hydroxybenzoate, which can be hydroxylated to form protocatechuate in some bacteria. nih.govmdpi.com The degradation of benzoate (B1203000), xylene, and dioxin in some microbes also involves meta-cleavage pathways, but these typically produce the non-carboxylated analogue. genome.jpkegg.jp

Meta-Cleavage Pathway for Phenols and Catechols

Presence in Microbial Metabolism in Diverse Environments

The metabolic pathway involving this compound is found in various bacteria that inhabit environments rich in decaying plant matter and other aromatic compounds. The model organism for studying this pathway, Sphingobium sp. SYK-6, was isolated from a wastewater treatment pond for kraft pulping, an environment with high concentrations of lignin derivatives. nrel.gov Species from the genus Comamonas, also known to utilize the protocatechuate 4,5-cleavage pathway, are common soil and water bacteria. nih.govmdpi.com The presence of genes for this pathway in bacteria from such diverse environments highlights its ecological importance in the bioremediation of aromatic pollutants and the global carbon cycle. nrel.govmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym(s) |

|---|---|

| This compound | KCH, (3Z)-2-keto-4-carboxy-3-hexenedioate |

| Protocatechuate | PCA, 3,4-dihydroxybenzoic acid |

| 4-Oxalomesaconate | OMA |

| 4-Carboxy-4-hydroxy-2-oxoadipate | CHA |

| Vanillate | VA |

| Syringate | SA |

| 3-O-methylgallate | 3MGA |

| Gallate | GA |

| 2-Oxo-3-hexenedioate | 4-Oxalocrotonate |

| Naphthalene | - |

| Catechol | - |

| Benzoate | - |

| Xylene | - |

| Dioxin | - |

Specific Bacterial Species and Strains as Research Models

The metabolism of this compound is a key feature in the broader context of aromatic compound degradation by various microorganisms. Several bacterial species have become important research models for understanding the enzymatic pathways and regulatory networks that involve this compound. These bacteria provide insights into the biochemical diversity and environmental significance of catabolic pathways that funnel a wide array of natural and xenobiotic aromatic compounds into central metabolism.

Sphingobium sp. SYK-6

Sphingobium sp. strain SYK-6 is a well-studied soil bacterium renowned for its remarkable ability to degrade a variety of complex aromatic compounds derived from lignin, a major component of plant biomass. asm.orgasm.org In this organism, this compound, also referred to as 2-keto-4-carboxy-3-hexenedioate (KCH), is a critical intermediate in the protocatechuate (PCA) 4,5-cleavage pathway. nih.govbiorxiv.orgnrel.gov This pathway is essential for the catabolism of lignin-derived monomers such as vanillate and syringate, which are first converted to protocatechuate. asm.orgnrel.gov

The PCA 4,5-cleavage pathway in SYK-6 ultimately breaks down these aromatic precursors into pyruvate (B1213749) and oxaloacetate, which are then utilized in the tricarboxylic acid (TCA) cycle. asm.org The genes encoding the enzymes for this pathway are organized into several transcriptional units, a characteristic of the Sphingobium-type gene organization for this pathway. researchgate.net

The transformation of KCH is catalyzed by the enzyme 2-keto-4-carboxy-3-hexenedioate hydratase, which is encoded by the ligJ gene. uniprot.orgresearchgate.net This enzyme facilitates the reversible hydration of the double bond in KCH to produce (4S)-4-carboxy-4-hydroxy-2-oxoadipate (CHA). uniprot.orgresearchgate.netrhea-db.org Subsequent action by the aldolase (B8822740) LigK cleaves CHA into pyruvate and oxaloacetate. nih.gov The study of SYK-6 has provided a detailed enzymatic and genetic blueprint for how bacteria can efficiently process complex plant-derived aromatics. asm.orgcore.ac.uk

Table 1: Key Enzymes in the Protocatechuate 4,5-Cleavage Pathway in Sphingobium sp. SYK-6

| Gene | Enzyme Name | Abbreviation | Function in Pathway |

| ligAB | Protocatechuate 4,5-dioxygenase | PCA 4,5-PCD | Cleaves the aromatic ring of protocatechuate. nih.govresearchgate.net |

| ligC | 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase | CHMS dehydrogenase | Oxidizes the product of the initial ring cleavage. nih.govresearchgate.net |

| ligI | 2-pyrone-4,6-dicarboxylate hydrolase | PDC hydrolase | Hydrolyzes 2-pyrone-4,6-dicarboxylate (PDC). nih.gov |

| ligU | 4-oxalomesaconate isomerase | OMA isomerase | Catalyzes the isomerization of 4-oxalomesaconate (OMA). nih.govresearchgate.net |

| ligJ | 2-keto-4-carboxy-3-hexenedioate hydratase | KCH hydratase | Hydrates this compound (KCH) to CHA. nih.govuniprot.org |

| ligK | 4-carboxy-4-hydroxy-2-oxoadipate aldolase | CHA aldolase | Cleaves CHA into pyruvate and oxaloacetate. nih.gov |

Pseudomonas putida mt-2 and G7

Species of Pseudomonas are metabolically versatile and are frequently studied for their ability to degrade a wide range of organic compounds, including aromatic hydrocarbons. Pseudomonas putida serves as a model for understanding the meta-cleavage pathways of aromatic degradation. nih.govnih.gov

Pseudomonas putida mt-2 , which harbors the TOL plasmid pWWO, is a classic model for the degradation of toluene (B28343) and xylenes. nih.govdsmz.de This degradation occurs via the catechol meta-cleavage pathway, which generates 2-oxo-3-hexenedioate as an intermediate. nih.govresearchgate.net In this pathway, the enzyme complex formed by 4-oxalocrotonate decarboxylase (4-OD) and vinylpyruvate hydratase (VPH) is responsible for converting 2-oxo-3-hexenedioate into 2-oxo-4-hydroxypentanoate. nih.govresearchgate.net

Pseudomonas putida G7 utilizes a similar meta-cleavage pathway for the degradation of the polycyclic aromatic hydrocarbon naphthalene, with the relevant genes carried on the NAH7 plasmid. nih.govnih.gov In this strain, the enzyme 4-oxalocrotonate decarboxylase, encoded by the nahK gene, catalyzes the conversion of 2-oxo-3-hexenedioate to 2-hydroxy-2,4-pentadienoate. nih.gov This enzyme is part of a larger pathway that breaks naphthalene down into intermediates of the TCA cycle. nih.govnih.gov The study of these P. putida strains has been instrumental in elucidating the genetics and biochemistry of plasmid-encoded degradation of xenobiotic compounds.

Table 2: Enzymes Involved in 2-Oxo-3-hexenedioate Metabolism in P. putida

| Strain | Pathway | Key Enzyme(s) | Gene(s) | Product of Reaction |

| P. putida mt-2 | Catechol meta-cleavage | 4-Oxalocrotonate decarboxylase (4-OD) & Vinylpyruvate hydratase (VPH) | xylI | 2-Oxo-4-hydroxypentanoate nih.govresearchgate.net |

| P. putida G7 | Naphthalene meta-cleavage | 4-Oxalocrotonate decarboxylase (4-OD) | nahK | 2-Hydroxy-2,4-pentadienoate nih.govnih.gov |

Acinetobacter baylyi ADP1

Acinetobacter baylyi strain ADP1 is a soil bacterium noted for its metabolic versatility and natural competence, making it a valuable model for genetic and metabolic studies. asm.orguniprot.org This strain is capable of utilizing various aromatic compounds as carbon sources, including vanillate. asm.orgbiorxiv.org

However, research indicates that the primary route for vanillate degradation in A. baylyi ADP1 proceeds through the protocatechuate (PCA) 3,4-cleavage pathway, also known as the ortho-cleavage or β-ketoadipate pathway. asm.orguniprot.org This pathway does not involve this compound as an intermediate. Instead, the aromatic ring of protocatechuate is cleaved by protocatechuate 3,4-dioxygenase, leading to different downstream products compared to the meta-cleavage (4,5-cleavage) pathway. oup.com Therefore, while A. baylyi ADP1 is a significant model for aromatic catabolism, it primarily serves as an example of an alternative degradation strategy that diverges from the pathways producing this compound.

Leptothrix cholodnii SP-6

Leptothrix cholodnii SP-6 is a sheath-forming, metal-oxidizing bacterium typically found in iron- and manganese-rich freshwater environments. wikipedia.orguniprot.org Beyond its well-known role in biogeochemical metal cycling, L. cholodnii also possesses pathways for the degradation of aromatic compounds. wikipedia.orgresearchgate.net

This bacterium utilizes a catechol meta-fission pathway for aromatic catabolism, similar to that found in Pseudomonas putida. researchgate.net Research has shown that L. cholodnii SP-6 contains enzymes analogous to those in the canonical meta-cleavage pathway, including 4-oxalocrotonate decarboxylase (4-OD) and vinylpyruvate hydratase (VPH). researchgate.net These enzymes are involved in the metabolism of 2-oxo-3-hexenedioate. The pathway in L. cholodnii has been particularly studied in the context of haloaromatic compound degradation, highlighting the diverse ecological niches where this metabolic route is important. researchgate.net

Compound Nomenclature

Enzymatic Biotransformations and Reaction Mechanisms

Biosynthetic and Degradative Entry Points

The generation and consumption of 4-carboxy-2-oxo-3-hexenedioate are critical steps in specific catabolic pathways, linking the breakdown of aromatic compounds to the citric acid cycle.

This compound, also referred to as (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH), is synthesized through the isomerization of (4E)-oxalomesaconate (OMA). biorxiv.orgresearchgate.net This reaction is a key step in the protocatechuate (PCA) 4,5-cleavage pathway, which is essential for the degradation of lignin (B12514952) in bacteria like Sphingobium sp. strain SYK-6. nih.govresearchgate.net The enzyme responsible for this conversion is LigU, an OMA delta-isomerase. nih.govresearchgate.net

LigU functions as a 1,3-allylic isomerase, catalyzing the shift of a double bond to form the more stable conjugated enone structure of KCH. researchgate.netresearchgate.net The enzyme from Novosphingobium sp. strain KA1 is a homodimer that does not require cofactors or metal ions for its activity. researchgate.net Despite the fact that the isomerization can occur non-enzymatically, LigU significantly accelerates the reaction, exhibiting a catalytic rate (kcat) greater than 1000 s⁻¹. researchgate.net

| Enzyme | Source Organism | Substrate | Product | Catalytic Rate (kcat) |

| LigU (OMA Delta-Isomerase) | Novosphingobium sp. strain KA1 | (4E)-Oxalomesaconate (OMA) | (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH) | > 1000 s⁻¹ researchgate.net |

4-Oxalocrotonate tautomerase (4-OT), also known as 2-hydroxymuconate tautomerase (EC 5.3.2.6), is an enzyme involved in the oxidative catabolism of aromatic compounds such as toluene (B28343) and o-xylene (B151617) in bacteria. wikipedia.orgebi.ac.ukebi.ac.uk The canonical reaction catalyzed by this enzyme is the conversion of 2-hydroxymuconate into the α,β-unsaturated ketone, (3E)-2-oxohex-3-enedioate. ebi.ac.ukgenome.jp This product is part of the meta-cleavage pathway for the degradation of phenols and catechols. genome.jp It is important to note that the established product of this reaction, 2-oxohex-3-enedioate, is structurally distinct from this compound, as it lacks a carboxyl group at the C4 position.

In the protocatechuate 4,5-cleavage pathway, this compound (KCH) undergoes a reversible hydration reaction to form (4S)-4-carboxy-4-hydroxy-2-oxoadipate (CHA). researchgate.netrcsb.org This reaction is catalyzed by the enzyme LigJ, a KCH hydratase. nih.govrcsb.org

The LigJ enzyme from the soil bacterium Sphingobium sp. SYK-6 is a member of the amidohydrolase superfamily. rcsb.orgrhea-db.org Its active site contains a single zinc ion, which plays a crucial role in catalysis by polarizing the carbonyl group of the substrate. researchgate.net The reaction mechanism involves the side chain of a glutamate (B1630785) residue (Glu-284) acting as a general base to activate a water molecule for a nucleophilic attack on the C4 of KCH. rcsb.org This results in the syn-addition of water across the double bond, forming a chiral center at C4 with S stereochemistry. rcsb.org The reaction is reversible, connecting KCH to the next intermediate in the degradative pathway. researchgate.netrcsb.org

| Enzyme | Source Organism | Reaction | Kinetic Parameters (Hydration) |

| LigJ (KCH Hydratase) | Sphingobium sp. SYK-6 | (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH) + H₂O ⇌ (4S)-4-carboxy-4-hydroxy-2-oxoadipate (CHA) rcsb.org | kcat: 25 s⁻¹ kcat/Km: 2.6 x 10⁶ M⁻¹s⁻¹ rcsb.org |

Formation from 2-Hydroxymuconate by 4-Oxalocrotonate Tautomerase

Key Enzymes Catalyzing Reactions Involving this compound

The metabolism of this compound and structurally related molecules is carried out by specific enzymes, with tautomerases playing a key role in isomerization reactions.

4-Oxalocrotonate tautomerase (4-OT), assigned the EC number 5.3.2.6, is a highly efficient enzyme found in bacterial pathways that degrade aromatic hydrocarbons. wikipedia.orggenome.jp It is notable for being one of the smallest known enzyme subunits, with a monomer size of just 62 amino acid residues in Pseudomonas putida. wikipedia.orgebi.ac.uk In solution, 4-OT assembles into a homohexamer, where the active site is formed by residues from multiple subunits. ebi.ac.ukebi.ac.uk A distinctive feature of its catalytic mechanism is the use of an N-terminal proline residue as the primary general base catalyst. wikipedia.orgnih.gov

The well-characterized reaction catalyzed by 4-oxalocrotonate tautomerase is the isomerization of the unconjugated enone, 2-oxo-4-hexenedioate, to its conjugated isomer, 2-oxo-3-hexenedioate. nih.govnih.gov This conversion proceeds via a dienolic intermediate, 2-hydroxymuconate. nih.gov The enzyme facilitates the tautomerization by repositioning the carbon-carbon double bond to be in conjugation with the ketone, a thermodynamically favorable process.

It is crucial to distinguish this established reaction from the formation of this compound. The substrate (2-oxo-4-hexenedioate) and product (2-oxo-3-hexenedioate) of the canonical 4-OT reaction are C6 dicarboxylic acids. nih.gov In contrast, this compound is a C7 tricarboxylic acid. nih.gov The isomerization that produces this compound is catalyzed by the enzyme LigU, which acts on the C7 substrate 4-oxalomesaconate, as detailed in section 3.1.1. researchgate.net

4-Oxalocrotonate Tautomerase (EC 5.3.2.-)

Ketonization of Dienol Intermediates

This compound, also referred to as 2-keto-4-carboxy-3-hexenedioate (KCH), is formed from dienol precursors through enzymatic ketonization. researchgate.netresearchgate.net In the protocatechuate 4,5-cleavage pathway for lignin degradation found in bacteria like Sphingobium sp. SYK-6, the enzyme LigU, a 1,3-allylic isomerase, catalyzes the isomerization of (4E)-oxalomesaconate (OMA) to produce (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH). researchgate.net This isomerization converts the dienol precursor into its keto form, which is the substrate for the next enzyme in the pathway. researchgate.net Similarly, in catechol meta-fission pathways, the enzyme 4-oxalocrotonate tautomerase facilitates the ketonization of the dienol 2-hydroxymuconate to its corresponding keto-isomers, such as 2-oxo-3-hexenedioate. researchgate.netportlandpress.com

2-Keto-4-carboxy-3-hexenedioate Hydratase (LigJ; EC 4.2.1.-)

2-Keto-4-carboxy-3-hexenedioate hydratase, encoded by the ligJ gene, is a critical enzyme in the catabolism of lignin-derived aromatic compounds. researchgate.netuniprot.org This enzyme, found in soil bacteria such as Sphingobium sp. SYK-6, belongs to the amidohydrolase superfamily. acs.orgnih.gov Structurally, LigJ folds into a distorted (β/α)₈-barrel and possesses an active site containing a single zinc ion, which is essential for its catalytic activity. acs.orgnih.gov

Reversible Hydration to 4-Carboxy-4-hydroxy-2-oxoadipate

LigJ catalyzes the reversible hydration of the double bond in (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH) to form (4S)-4-carboxy-4-hydroxy-2-oxoadipate (CHA). uniprot.orgacs.orgnih.gov The reaction involves the syn-addition of a water molecule across the C3-C4 double bond of the substrate. acs.orgnih.gov The zinc ion in the active site does not activate the water molecule directly but instead polarizes the carbonyl oxygen at C2 of the substrate. researchgate.net This polarization facilitates the nucleophilic attack of a water molecule on C4, while the residue Glu-284 acts as a general acid, protonating C3. acs.orgnih.gov This hydration results in the formation of a chiral center at C4 with S stereochemistry. acs.org The product, CHA, binds to the zinc ion by displacing a water molecule from the metal's coordination shell. acs.orgnih.gov

Table 1: Kinetic Parameters for LigJ Hydratase

| Parameter | Value | Conditions |

| kcat | 25 s⁻¹ | pH 8.0 |

| kcat/Km | 2.6 × 10⁶ M⁻¹ s⁻¹ | pH 8.0 |

Data sourced from studies on LigJ from Sphingobium sp. SYK-6. acs.orgnih.gov

Role in Lignin Catabolism

The LigJ enzyme is a key component of the protocatechuate 4,5-cleavage (PCA45) pathway, which is essential for the breakdown of aromatic compounds derived from both guaiacyl and syringyl lignin units. asm.orgnih.gov In bacteria like Sphingobium sp. SYK-6, lignin-derived compounds such as vanillate (B8668496) and syringate are converted into protocatechuate (PCA). asm.org PCA then enters the 4,5-cleavage pathway, where it is ultimately converted through a series of intermediates, including this compound, into metabolites that can enter the central tricarboxylic acid (TCA) cycle, such as pyruvate (B1213749) and oxaloacetate. nih.govnih.govrsc.org The expression of the ligJ gene is tightly regulated and induced by the presence of PCA or gallate. asm.org Therefore, LigJ plays a crucial role in the "biological funneling" process, where diverse aromatic molecules are channeled into a common metabolic route. researchgate.netnih.gov

2-Oxo-3-hexenedioate Decarboxylase (4-Oxalocrotonate Decarboxylase; EC 4.1.1.77)

2-Oxo-3-hexenedioate decarboxylase, also known by its alternative name 4-oxalocrotonate decarboxylase, is an enzyme involved in the meta-cleavage pathway for the degradation of aromatic compounds like phenols and catechols. expasy.orgenzyme-database.org In the naphthalene (B1677914) degradation pathway of Pseudomonas putida, this enzyme is designated NahK. nih.govacs.org It is a member of the fumarylacetoacetate hydrolase (FAH) superfamily and requires a divalent metal ion, typically Mg²⁺, as a cofactor for its activity. nih.govacs.orgnih.gov

Decarboxylation to 2-Oxopent-4-enoate (B1242333) and Carbon Dioxide

The enzyme catalyzes the decarboxylation of its substrate, (3E)-2-oxohex-3-enedioate, a vinylogous β-keto acid. expasy.orgnih.gov This reaction involves the cleavage of a carbon-carbon bond, releasing carbon dioxide and forming 2-oxopent-4-enoate. expasy.org However, detailed studies have shown that the immediate product of the decarboxylation is actually the enol tautomer, 2-hydroxy-2,4-pentadienoate. nih.govnih.govacs.org The metal cofactor is believed to position the substrate and polarize the carbonyl group, facilitating the decarboxylation step. nih.govacs.org

Functional Linkage to Vinylpyruvate Hydratase

In many bacteria, including Pseudomonas putida, 2-oxo-3-hexenedioate decarboxylase (also called 4-OD) forms a stable complex with the subsequent enzyme in the pathway, vinylpyruvate hydratase (VPH; EC 4.2.1.80). nih.govacs.orgnih.govacs.orgresearchgate.net This functional linkage is crucial because the product of the decarboxylase, 2-hydroxy-2,4-pentadienoate, is unstable. nih.gov The enzyme complex channels this intermediate directly to the active site of VPH. nih.govresearchgate.net VPH then catalyzes the ketonization of the dienol to 2-oxo-4-pentenoate, followed by its hydration to 4-hydroxy-2-oxopentanoate, which is then further metabolized. nih.govacs.orgresearchgate.netgenome.jp This channeling mechanism prevents the release of the unstable intermediate and ensures efficient processing through the metabolic pathway. nih.gov

Structural and Mechanistic Investigations of Associated Enzymes

Enzyme Active Site Characterization

The active sites of the enzymes that process 4-carboxy-2-oxo-3-hexenedioate are finely tuned environments, optimized for specific substrate binding and catalysis. Through techniques like X-ray crystallography, researchers have elucidated the key features of these sites. nih.govnih.gov

LigJ Hydratase: In the soil bacterium Sphingobium sp. SYK-6, the enzyme LigJ catalyzes the reversible hydration of (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH) to form 4-carboxy-4-hydroxy-2-oxoadipate (CHA). nih.govacs.org The enzyme has a distorted (β/α)₈-barrel fold, with the active site located at the C-terminal end of the central β-barrel. nih.govacs.org Structural studies have captured the enzyme in both the absence and presence of its product, CHA. nih.govrcsb.org The product, CHA, binds directly to the zinc ion within the active site, displacing a single water molecule from the metal's coordination shell. nih.govacs.org The structure of the E284Q mutant enzyme has also been determined in the presence of the substrate, KCH, providing a snapshot of the substrate-bound state. nih.govacs.org

4-Oxalocrotonate Decarboxylase (NahK): This enzyme, found in the naphthalene (B1677914) degradation pathway of Pseudomonas putida G7, converts 2-oxo-3-hexenedioate to 2-hydroxy-2,4-pentadienoate. nih.govacs.org Analysis of its crystal structure reveals that a specific "lid" domain is crucial for substrate binding. nih.govacs.org To understand the binding mechanism, crystal structures have been solved for the enzyme in its apo form and in complex with five different substrate analogues. nih.govacs.org These studies provide a basis for understanding how the enzyme recognizes and orients its substrate for decarboxylation.

LigJ Hydratase: The key catalytic residue in LigJ is Glutamate-284 (Glu-284). nih.govacs.org Based on structural data, it is proposed that the carboxylate side chain of Glu-284 functions as a general base, abstracting a proton from a water molecule. nih.govacs.orgresearchgate.net This activated water then performs a nucleophilic attack on the C4 position of the substrate. The resulting negative charge is stabilized through delocalization to the active site's zinc ion via the carbonyl group at C2 of the substrate. nih.govacs.orgrcsb.org Subsequently, Glu-284 acts as a general acid, protonating the C3 position of the substrate. nih.govacs.org Mutating this residue to glutamine (E284Q) abolishes the enzyme's ability to hydrate (B1144303) KCH, confirming its critical catalytic role. nih.govacs.org

4-Oxalocrotonate Decarboxylase (NahK): The catalytic site of NahK involves a coordinated effort from several residues. Glutamate (B1630785) residues Glu109, Glu111, and Glu142 are responsible for binding the essential metal cofactor. nih.gov Other residues, including Lysine-64 (Lys64), Lysine-72 (Lys72), and Serine-164 (Ser164), have roles in both binding the substrate and catalysis. nih.gov Specifically, the side chains of Lys72 and Ser164 position the carboxylate group that is to be removed, orienting it in front of a hydrophobic pocket formed by Met76, Phe151, and Phe153. nih.gov The final step of the reaction involves the side chain of Lys64, which donates a proton to the dienolate intermediate to form the final product. nih.gov

| Enzyme | Catalytic Residue(s) | Role(s) |

| LigJ Hydratase | Glu-284 | Acts as a general base to activate a water molecule and as a general acid to protonate the substrate. nih.govacs.org |

| 4-Oxalocrotonate Decarboxylase (NahK) | Lys64 | Proton donor to the dienolate intermediate. nih.gov |

| Lys72, Ser164 | Substrate binding and positioning of the departing carboxylate group. nih.gov | |

| Glu109, Glu111, Glu142 | Coordination of the metal cofactor. nih.gov |

Ligand Binding and Substrate Recognition

Cofactor Dependencies and Metal Ion Roles

The enzymatic activities of both LigJ and 4-oxalocrotonate decarboxylase are dependent on the presence of specific metal ions, which play crucial roles in catalysis.

LigJ is a mono-zinc enzyme, containing one zinc ion (Zn²⁺) per subunit, which is essential for its catalytic activity. nih.govresearchgate.netuniprot.org This zinc ion is located in the active site and is coordinated by three histidine residues. researchgate.net The primary role of the zinc ion is not to activate the water molecule for the hydration reaction. Instead, it functions to polarize the carbonyl oxygen of the substrate, (3Z)-2-keto-4-carboxy-3-hexenedioate. researchgate.netuniprot.org This polarization facilitates the nucleophilic attack by a water molecule and helps to stabilize the negative charge that develops on the intermediate. nih.govrcsb.org

4-Oxalocrotonate decarboxylase requires a divalent metal ion for its function, with either magnesium (Mg²⁺) or manganese (Mn²⁺) serving as the cofactor. nih.govacs.org The enzyme is often studied as a complex with vinylpyruvate hydratase (VPH), the subsequent enzyme in its metabolic pathway. nih.govnih.gov Isotope effect studies suggest that the role of the metal ion is to correctly position the substrate and to polarize its carbonyl group, which facilitates the carbon-carbon bond cleavage during decarboxylation. nih.govacs.org This mechanism is analogous to the role of metal ions in other decarboxylases, such as oxaloacetate decarboxylase. nih.govacs.org

Zinc Ion Coordination in LigJ

Stereochemical Analysis of Enzymatic Transformations

Enzymatic reactions are characterized by their high stereospecificity, and the transformations involving this compound are no exception.

The hydration reaction catalyzed by LigJ is highly stereospecific. It converts (3Z)-2-keto-4-carboxy-3-hexenedioate into (4S)-4-carboxy-4-hydroxy-2-oxoadipate. nih.govacs.orguniprot.org This means a new chiral center is created at the C4 position with a specific S-configuration. nih.govrhea-db.org The reaction proceeds through a syn-addition of water across the C3-C4 double bond of the substrate. nih.govacs.orgrcsb.org

Stereochemical studies have also been conducted on 4-oxalocrotonate decarboxylase (4-OD), often in complex with VPH. nih.govresearchgate.net When (5S)-2-oxo-3-[5-D]hexenedioate is used as the substrate, the decarboxylation yields 2-hydroxy-2,4E-[5-D]pentadienoate. nih.govacs.org This experiment demonstrates that 2-hydroxy-2,4-pentadienoate is the direct product of the 4-OD-catalyzed reaction. nih.govacs.org Further studies have shown that the loss of carbon dioxide and the subsequent incorporation of a proton (or deuteron (B1233211) from D₂O) occur on the same face of the dienol intermediate. researchgate.net The subsequent ketonization of this intermediate by the associated VPH enzyme is also highly stereoselective, producing 2-oxo-(3S)-[3-D]-4-pentenoate. nih.govacs.org

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic isotope effect (KIE) studies are instrumental in elucidating the rate-determining steps of enzymatic reactions by observing how the substitution of an atom with its heavier isotope affects the reaction rate. libretexts.orgprinceton.edu

Mutagenesis and Rational Design Approaches for Enzyme Function Modification

Site-directed mutagenesis and rational design are powerful techniques used to probe the function of specific amino acid residues and to modify enzyme activity. utexas.edu Several such studies have been conducted on the enzymes that process this compound and its analogs.

One key study focused on the 4-OD/VPH complex from Pseudomonas putida mt-2. nih.govacs.org Through site-directed mutagenesis, a potential catalytic residue in VPH, Glutamate-106 (Glu-106), was replaced with glutamine (Gln). The resulting mutant complex, 4-OD/E106Q VPH, was purified and characterized. nih.govacs.org This mutant complex retained its full decarboxylase activity, with kinetic parameters comparable to the wild-type complex. However, it was completely devoid of any detectable hydratase activity. nih.govacs.orgrhea-db.org This experiment demonstrated the critical role of Glu-106 in the hydratase function of VPH, while also showing that the decarboxylase activity of 4-OD is independent of the VPH catalytic mechanism. nih.govacs.org

Conversely, another study identified Glu-109 and Glu-111 in 4-OD as potential metal-binding ligands. nih.gov When these residues were mutated to glutamine (E109Q and E111Q), the resulting 4-OD/VPH complexes exhibited full hydratase activity but had significantly diminished decarboxylase activity. utexas.edunih.gov These findings highlight the importance of these glutamate residues for the catalytic function of 4-OD. utexas.edunih.gov

Further mutagenesis studies on 4-oxalocrotonate tautomerase (4-OT), an enzyme that acts upstream of 4-OD, have also provided insights into the broader pathway. Key catalytic residues in 4-OT, such as Pro-1, Arg-11, and Arg-39, have been identified through mutagenesis, kinetic analysis, and structural studies. nih.govnih.gov The modification of these residues has been shown to significantly impact the enzyme's tautomerase activity. nih.govacs.org

| Enzyme/Complex | Mutation | Effect on Decarboxylase Activity | Effect on Hydratase Activity | Reference |

|---|---|---|---|---|

| 4-OD/VPH | E106Q in VPH | Full activity retained | No detectable activity | nih.govacs.org |

| 4-OD/VPH | E109Q in 4-OD | Greatly reduced | Full activity retained | utexas.edunih.gov |

| 4-OD/VPH | E111Q in 4-OD | Greatly reduced | Full activity retained | utexas.edunih.gov |

Analysis of Enzyme Complexes (e.g., 4-Oxalocrotonate Decarboxylase/Vinylpyruvate Hydratase)

In the catechol meta-fission pathway of Pseudomonas putida mt-2, 4-oxalocrotonate decarboxylase (4-OD) and vinylpyruvate hydratase (VPH) form a functional complex. nih.govacs.org This complex is responsible for the conversion of 2-oxo-3-hexenedioate to 2-oxo-4-hydroxypentanoate. nih.govacs.orgrhea-db.org The study of this enzyme complex is crucial for understanding the efficient channeling of intermediates in metabolic pathways.

Efforts to study the mechanism of 4-OD have historically been complicated by its presence in this complex with VPH. nih.govrcsb.orgnih.gov To overcome this, researchers have successfully co-expressed the two enzymes and purified the homogenous complex, which has facilitated detailed mechanistic and structural studies. nih.govacs.org

The analysis of the 4-OD/VPH complex has revealed a functional division of labor. The 4-OD component catalyzes the decarboxylation of 2-oxo-3-hexenedioate to produce 2-hydroxy-2,4-pentadienoate. nih.govacs.org Subsequently, the VPH component of the complex catalyzes the hydration of this intermediate. nih.govacs.org The stereochemical course of the reaction has also been investigated. The ketonization of 2-hydroxy-2,4-pentadienoate by the wild-type complex is highly stereoselective. nih.govacs.org In contrast, when the VPH component is inactivated by mutation (E106Q), a racemic mixture is generated, confirming that the stereoselectivity is conferred by VPH. nih.govacs.org

Molecular and Genetic Basis of Catabolism

Gene Identification and Annotation

The enzymatic conversion of 4-carboxy-2-oxo-3-hexenedioate is handled by a specific set of genes. The primary gene responsible for its direct catabolism is ligJ. However, several other genes involved in the degradation of structurally similar compounds are often discussed in this context.

The gene ligJ encodes the enzyme 2-keto-4-carboxy-3-hexenedioate hydratase. researchgate.net This enzyme is crucial in the protocatechuate 4,5-cleavage pathway. uniprot.org It catalyzes the hydration of the double bond of (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH) to produce (4S)-4-carboxy-4-hydroxy-2-oxoadipate (CHA). uniprot.orgrcsb.org The LigJ enzyme from Sphingobium sp. SYK-6 is a mono-zinc enzyme, where the zinc ion activates the substrate rather than the water molecule. researchgate.netuniprot.org

Other genes listed, such as cnbF, praD, amnE, nbaG, xylI, and nahK, are associated with the enzyme 2-oxo-3-hexenedioate decarboxylase (EC 4.1.1.77). qmul.ac.ukgenome.jpenzyme-database.org This enzyme acts on a different substrate, (3E)-2-oxohex-3-enedioate, which lacks the carboxyl group at the C4 position found in KCH. qmul.ac.ukgenome.jp This decarboxylase is involved in the meta-cleavage pathways for the degradation of compounds like phenols and catechols. qmul.ac.ukgenome.jp For instance, nahK is part of the naphthalene (B1677914) degradation pathway in Pseudomonas putida G7, converting 2-oxo-3-hexenedioate into 2-hydroxy-2,4-pentadienoate. nih.govnih.gov

Table 1: Genes Involved in the Catabolism of this compound and Related Compounds

| Gene | Encoded Enzyme | Function | Organism Example | Reference |

|---|---|---|---|---|

| ligJ | 2-keto-4-carboxy-3-hexenedioate hydratase | Hydrates (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH) to 4-carboxy-4-hydroxy-2-oxoadipate (CHA). | Sphingobium sp. SYK-6 | researchgate.netuniprot.org |

| nahK | 2-oxo-3-hexenedioate decarboxylase | Decarboxylates 2-oxo-3-hexenedioate. | Pseudomonas putida G7 | nih.govnih.gov |

| xylI | 2-oxo-3-hexenedioate decarboxylase | Decarboxylates 2-oxo-3-hexenedioate; 94% sequence identity with NahK. | Pseudomonas putida mt-2 (TOL plasmid pWW0) | nih.gov |

| cnbF | 2-oxo-3-hexenedioate decarboxylase (tentative) | Involved in 4-chloronitrobenzene degradation. | Comamonas sp. CNB-1 | researchgate.net |

| praD | 2-oxo-3-hexenedioate decarboxylase | Involved in phenol (B47542) catabolism. | Pseudomonas sp. | qmul.ac.ukgenome.jp |

| amnE | 2-oxo-3-hexenedioate decarboxylase | Involved in 2-aminophenol (B121084) metabolism. | Pseudomonas sp. AP-3 | qmul.ac.ukrhea-db.org |

| nbaG | 2-oxo-3-hexenedioate decarboxylase | Involved in nitrobenzene (B124822) degradation. | Pseudomonas pseudoalcaligenes | qmul.ac.ukmolaid.com |

Transcriptional Regulation of Catabolic Gene Expression

The expression of genes involved in the catabolism of this compound is tightly regulated to ensure that the necessary enzymes are produced only when their substrates are available. This control is primarily managed by specific regulatory proteins that respond to chemical signals.

In Sphingobium sp. SYK-6, the transcription of the lig gene clusters, including ligJ, is controlled by a set of regulatory proteins.

LigR : This is a LysR-type transcriptional regulator (LTTR) that acts as the primary activator for the genes in the protocatechuate (PCA) 4,5-cleavage pathway. asm.orgnrel.gov LigR directly activates the transcription of the ligJABC and ligKUI operons. nrel.gov

DesR : A MarR-type regulator, DesR controls genes involved in the catabolism of vanillate (B8668496) and syringate, which are precursors to the inducers of the lig genes. asm.org

DesX : This IclR-type regulatory protein specifically regulates desA, the gene for syringate O-demethylase, an early step in the degradation pathway of syringate. asm.org

Table 2: Key Transcriptional Regulators in Lignin-Derived Aromatic Catabolism

| Regulatory Protein | Regulator Type | Function | Target Genes/Operons | Reference |

|---|---|---|---|---|

| LigR | LysR-type | Activates transcription of PCA 4,5-cleavage pathway genes. | ligJABC, ligKUI | asm.orgnrel.gov |

| DesR | MarR-type | Regulates vanillate and syringate catabolism genes. | Upstream pathway genes | asm.org |

| DesX | IclR-type | Regulates syringate O-demethylase gene. | desA | asm.org |

The expression of the catabolic genes is induced by the presence of specific metabolic intermediates. For the lig operons controlled by LigR, the primary inducers are protocatechuate (PCA) and gallate. nrel.gov When these aromatic compounds are present in the cell, they bind to the LigR protein. This binding event causes a conformational change in LigR, increasing its affinity for specific DNA sequences in the promoter regions of the ligJABC and ligKUI operons. nrel.gov The binding of the LigR-inducer complex to the DNA facilitates the recruitment of RNA polymerase, thereby initiating transcription of the downstream catabolic genes.

In the absence of these inducers, the LigR protein remains in a state that does not promote transcription, and the catabolic genes are expressed at very low basal levels. This repression ensures that the cell does not waste energy and resources synthesizing enzymes that are not needed.

Regulatory Proteins (e.g., LigR, DesR, DesX)

Genomic Organization and Gene Clusters of Metabolic Pathways

In many bacteria, including Sphingobium sp. SYK-6, genes that function in a common metabolic pathway are physically grouped on the chromosome in structures known as gene clusters or operons. This organization allows for coordinated regulation of all the genes required for a specific metabolic task.

The genes for the protocatechuate 4,5-cleavage pathway in Sphingobium sp. SYK-6 are organized into distinct operons:

The ligJABC operon : This cluster contains ligJ (2-keto-4-carboxy-3-hexenedioate hydratase), ligA and ligB (the large and small subunits of protocatechuate 4,5-dioxygenase, respectively), and ligC (4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase). asm.orgnrel.gov

The ligKUI operon : This cluster includes ligK (4-carboxy-4-hydroxy-2-oxoadipate aldolase), ligU (4-oxalomesaconate δ-isomerase), and ligI (2-pyrone-4,6-dicarboxylate hydrolase). asm.orgnrel.gov

The transcriptional regulator ligR is typically located upstream of these operons and is transcribed independently. nrel.gov This genomic arrangement, where the regulator is adjacent to the genes it controls, allows for a rapid and efficient response to the presence of the pathway's substrate. The entire system provides a clear example of how bacteria evolve sophisticated genetic architectures to effectively metabolize complex environmental compounds. nrel.gov

Advanced Analytical Methodologies in Research on 4 Carboxy 2 Oxo 3 Hexenedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for investigating the structure and dynamics of molecules in solution. asm.org It allows for the characterization of substrates and products under physiological conditions, avoiding structural alterations that can occur during extraction or derivatization. asm.org In the context of 4-carboxy-2-oxo-3-hexenedioate, NMR is instrumental in defining stereochemistry, identifying tautomeric forms, and tracing metabolic pathways through isotopic labeling.

NMR techniques, particularly two-dimensional methods like COSY (Correlation Spectroscopy), are vital for determining the relative and absolute stereochemistry of molecules. By analyzing the coupling constants and correlation patterns between protons, researchers can deduce the three-dimensional arrangement of atoms. For instance, in the study of enzymatic reactions, the stereospecificity of product formation can be established. Stereochemical and isotopic labeling studies on enzymes that process related compounds, such as 4-oxalocrotonate decarboxylase, have successfully determined the configuration at chiral centers. researchgate.net These analyses are critical for understanding enzyme mechanisms, as the loss of carbon dioxide and the incorporation of a deuteron (B1233211) can be shown to occur on the same side of a dienol intermediate. researchgate.net

Many β-keto acids, including intermediates structurally similar to this compound, exist in equilibrium between different tautomeric forms (e.g., keto and enol) in aqueous solution. asm.orgnih.gov The identification of the specific tautomer that acts as the true substrate for an enzyme is fundamental to understanding the catalytic mechanism. asm.org In-situ ¹H NMR is a primary method for this purpose. For example, 2-hydroxymuconate is in equilibrium with 2-oxo-4-hexenedioate, and 4-oxalocrotonate tautomerase catalyzes the conversion to 2-oxo-3-hexenedioate. asm.orgnih.gov NMR analysis can distinguish between these tautomers based on their distinct chemical shifts and coupling constants, revealing the predominant species under physiological conditions. asm.orgencyclopedia.pub The observed absorption maximum in UV spectroscopy can also support NMR findings, as conjugated keto acids absorb at different wavelengths than their enol tautomers. nih.gov

| Compound/Intermediate | Key Protons | Observed Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |

|---|---|---|---|---|

| cis-acetylacrylate | Olefinic | - | - | nih.gov |

| 2-oxo-3-hexenedioate | Olefinic | - | - | nih.gov |

| 4-hydroxymuconolactone | Olefinic | - | 5.8 | asm.org |

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway. wikipedia.org When combined with NMR, it provides detailed mechanistic insights. By conducting enzymatic reactions in a deuterated solvent like D₂O, the position and stereochemistry of deuterium (B1214612) incorporation into the product can be precisely determined by ¹H and ²H NMR. researchgate.net This method has been used to elucidate the mechanism of vinylpyruvate hydratases, which are related to enzymes in the this compound pathway. researchgate.net In these studies, a deuteron is incorporated stereospecifically at specific carbon positions, revealing key steps of the reaction mechanism, such as ketonization followed by the conjugate addition of water. researchgate.net

Tautomer Identification and Dynamics in Solution

Mass Spectrometry (MS) for Reaction Product and Intermediate Identification

Mass spectrometry is a critical tool for identifying and quantifying metabolites in complex biological mixtures. It is often coupled with liquid chromatography (LC-MS) to separate compounds prior to detection. nih.gov In the study of degradation pathways involving this compound, MS is used to confirm the identity of reaction products and unstable intermediates. researchgate.net For instance, the products of the TesD hydrolase, which acts on a related meta-cleavage product, were isolated and identified using a combination of NMR and MS. researchgate.net Furthermore, advanced techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be employed to identify and quantify metal cofactors within enzymes. core.ac.uk Isotope labeling can also be combined with LC-MS to improve quantification accuracy and enhance the detection of carboxylic acid-containing metabolites. nih.gov

X-ray Crystallography in Enzyme Structure-Function Analysis

X-ray crystallography provides high-resolution, three-dimensional structures of enzymes, offering invaluable insights into their function. The crystal structure of LigJ, a hydratase that catalyzes the reversible hydration of (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH), has been determined. researchgate.netrcsb.org These studies reveal that LigJ has a distorted (β/α)₈-barrel fold and contains a single zinc ion in its active site. rcsb.org The crystal structure of LigJ in complex with its product, (4S)-4-carboxy-4-hydroxy-2-oxoadipate (CHA), shows that the product is directly ligated to the zinc ion. rcsb.org Crucially, the structure of a catalytically inactive mutant (E284Q) was solved in the presence of the substrate KCH, providing a snapshot of the enzyme-substrate complex and implicating specific amino acid residues, like Glu-284, as key catalytic players. rcsb.org Similarly, the crystal structures of 4-oxalocrotonate decarboxylase (NahK), which acts on the related substrate 2-oxo-3-hexenedioate, have been solved in both apo and substrate-analogue-bound forms, uncovering the structural basis for its decarboxylation mechanism. nih.govnih.gov

| Enzyme | PDB ID | Description | Resolution (Å) | Reference |

|---|---|---|---|---|

| LigJ Hydratase | 6DWV | Wild-type enzyme without product | - | rcsb.org |

| LigJ Hydratase | 6DXQ | Wild-type enzyme in complex with product (CHA) | 2.02 | rcsb.org |

| LigJ Hydratase (E284Q Mutant) | 6DXS | Mutant enzyme in complex with substrate (KCH) | - | rcsb.org |

Enzyme Kinetic Assays and Characterization

Enzyme kinetic assays are essential for quantifying the efficiency and specificity of enzymes that metabolize this compound. These assays typically monitor the reaction progress over time by spectrophotometrically measuring the depletion of a substrate or the appearance of a product. nih.gov For example, the activity of 4-oxalocrotonate decarboxylase is followed by monitoring the increase in absorbance at 265 nm, corresponding to the formation of 2-hydroxy-2,4-pentadienoate. nih.gov Such assays allow for the determination of key kinetic parameters, including the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), which together define the catalytic efficiency (kcat/Kₘ) of an enzyme for its substrate. The pH dependence of these parameters can also be studied to identify the pKa values of critical catalytic residues. nih.gov

| Enzyme | Substrate | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| LigJ | KCH | 25 | 2.6 x 10⁶ | rcsb.org |

Biotechnological Applications and Metabolic Engineering Research

Strategies for Enhanced Biodegradation of Lignin (B12514952) and Aromatic Pollutants

4-Carboxy-2-oxo-3-hexenedioate, and its closely related isomer 2-oxo-3-hexenedioate, are key intermediates in the meta-cleavage pathways used by various bacteria to degrade aromatic compounds. acs.orgresearchgate.net These pathways are essential for the bioremediation of environments contaminated with pollutants such as phenols, catechols, and polycyclic aromatic hydrocarbons like naphthalene (B1677914). acs.orgnih.govresearchgate.net

In the degradation of naphthalene by soil bacteria like Pseudomonas putida G7, the compound 2-oxo-3-hexenedioate is formed as the fifth intermediate in the lower degradation pathway. nih.gov This vinylogous β-keto acid is then acted upon by the enzyme 4-oxalocrotonate decarboxylase (EC 4.1.1.77), which requires a magnesium ion cofactor to convert it into 2-hydroxy-2,4-pentadienoate and carbon dioxide. researchgate.netnih.gov Similarly, in the degradation of lignin-derived aromatic compounds like vanillate (B8668496) and syringate by bacteria such as Sphingobium sp. SYK-6, (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH) is a central metabolite in the protocatechuate 4,5-cleavage pathway. nih.gov

Enhancing the biodegradation of these recalcitrant pollutants involves several strategies centered on these metabolic pathways:

Enzyme Discovery and Characterization: Identifying and characterizing novel, more efficient enzymes involved in the pathway can boost degradation rates. For example, detailed studies on 4-oxalocrotonate decarboxylase (also known as NahK or XylI) and 2-keto-4-carboxy-3-hexenedioate hydratase (LigJ) provide insights into their structure, mechanism, and substrate specificity, which is crucial for their application. nih.govnih.govnih.gov

Microbial Consortium Development: Utilizing mixed microbial communities that can collectively carry out the complete degradation of complex pollutant mixtures. Different species may specialize in breaking down specific intermediates, including the conversion of this compound.

Bioaugmentation: Introducing specific, highly efficient microbial strains (like Pseudomonas or Sphingobium species) into a contaminated environment to supplement the native microbial population and accelerate the cleanup process. mdpi.com

Understanding the role of this compound and its associated enzymes is fundamental to designing these enhanced bioremediation strategies.

Biocatalytic Production of Value-Added Intermediates

The catabolic pathways that funnel aromatic compounds through this compound ultimately break them down into central metabolites of the cell, such as pyruvate (B1213749) and acetyl-CoA. dntb.gov.uanih.gov This process, known as biological funneling, is a cornerstone of strategies aimed at producing valuable chemicals from low-cost, renewable feedstocks like lignin. nih.gov

Instead of complete mineralization to carbon dioxide and water, the metabolic pathways can be intercepted to accumulate specific, valuable intermediates. For example, the protocatechuate 4,5-cleavage pathway converts its substrates into two molecules of pyruvate. dntb.gov.ua This is achieved through the sequential action of enzymes like OMA hydratase (LigJ) and 4-carboxy-4-hydroxy-2-oxoadipate aldolase (B8822740) (LigK). dntb.gov.uaacs.org Pyruvate is a versatile platform chemical that can be further converted into a wide range of products, including biofuels and bioplastics like polyhydroxyalkanoates (PHAs). dntb.gov.uaasm.org

Research in this area focuses on:

Enzyme Engineering: Modifying key enzymes in the pathway to alter their efficiency or substrate specificity, thereby controlling the flow of carbon toward a desired product.

Fermentation Process Optimization: Adjusting culture conditions such as nutrient availability (e.g., nitrogen limitation) to trigger the production and accumulation of storage compounds like PHAs from the intermediates generated during aromatic compound degradation. dntb.gov.uaacs.org

Biocatalyst Development: Using whole cells or purified enzymes to perform specific conversion steps. For instance, the enzyme 4-oxalocrotonate decarboxylase could be used for the targeted decarboxylation of vinylogous β-keto acids in biocatalytic processes. nih.govresearchgate.net

The conversion of complex aromatics into pyruvate via the this compound intermediate represents a key opportunity for creating value from waste streams.

| Enzyme Name | EC Number | Source Organism (Example) | Reaction Catalyzed | Pathway |

|---|---|---|---|---|

| 2-keto-4-carboxy-3-hexenedioate hydratase (LigJ) | 4.2.1.80 (related) | Sphingobium sp. SYK-6 | Hydration of (3Z)-2-keto-4-carboxy-3-hexenedioate to (4S)-4-carboxy-4-hydroxy-2-oxoadipate. nih.gov | Protocatechuate 4,5-cleavage |

| 4-oxalocrotonate decarboxylase (NahK/XylI) | 4.1.1.77 | Pseudomonas putida G7 | Decarboxylation of 2-oxo-3-hexenedioate to 2-hydroxy-2,4-pentadienoate. researchgate.netnih.gov | Naphthalene degradation (meta-cleavage) |

| 4-carboxy-4-hydroxy-2-oxoadipate aldolase (LigK) | 4.1.3.17 | Sphingobium sp. SYK-6 | Cleavage of 4-carboxy-4-hydroxy-2-oxoadipate to pyruvate and oxaloacetate. dntb.gov.ua | Protocatechuate 4,5-cleavage |

| Protocatechuate 4,5-dioxygenase (LigAB) | 1.13.11.8 | Sphingobium sp. SYK-6 | Cleavage of protocatechuate to form 4-carboxy-2-hydroxy-cis,cis-muconate semialdehyde. mdpi.com | Protocatechuate 4,5-cleavage |

Pathway Engineering for Lignin Valorization and Biorefineries

Lignin is the most abundant aromatic biopolymer on Earth but is largely underutilized in current biorefinery models, where it is often burned for heat. nih.govasm.orgresearchgate.net Metabolic engineering offers a promising route to convert the heterogeneous mixture of aromatic compounds derived from lignin depolymerization into a uniform stream of valuable chemicals, a process known as lignin valorization. nih.gov

The metabolic pathways involving this compound are central to this effort. By genetically modifying robust microbial hosts like Pseudomonas putida and Novosphingobium aromaticivorans, researchers can redirect the carbon flux from lignin-derived aromatics (e.g., ferulic acid, vanillate, syringate) into specific production pathways. dntb.gov.uamdpi.com

Key engineering strategies include:

Gene Knockouts: Deleting genes for competing metabolic pathways to prevent the loss of intermediates and channel carbon towards the desired product.

Heterologous Pathway Introduction: Introducing genes from other organisms to create novel metabolic routes capable of producing non-native chemicals from lignin-derived intermediates. asm.org

For example, engineering the protocatechuate degradation pathway in P. putida has enabled the production of chemicals like 2-pyrone-4,6-dicarboxylic acid (PDC), a potential bioplastic monomer, from lignin streams. dntb.gov.ua These advances are critical for improving the economic viability and sustainability of lignocellulosic biorefineries. asm.org

| Microbial Strain | Lignin-Derived Substrate | Key Pathway Engineered | Value-Added Product |

|---|---|---|---|

| Novosphingobium aromaticivorans | Poplar lignin monomers | Protocatechuate degradation | 2-pyrone-4,6-dicarboxylic acid (PDC). dntb.gov.ua |

| Comamonas serinivorans SP-35 | Syringaldehyde | Gallate degradation pathway | Pyruvate (via OMA intermediate). dntb.gov.uaacs.org |

| Engineered Pseudomonas putida | Various aromatic compounds | Funneling pathways to central metabolism | Polyhydroxyalkanoates (PHAs). dntb.gov.uaacs.org |

Development of Biosensors for Aromatic Compound Degradation

Real-time monitoring of pollutant degradation and bioprocess performance is crucial for both environmental applications and metabolic engineering. Whole-cell biosensors, which are engineered microorganisms that produce a measurable signal in response to a specific chemical, are powerful tools for this purpose. researchgate.netnih.govnih.gov

While no biosensors that directly detect this compound have been reported, many have been developed based on the regulatory systems of the metabolic pathways in which it is an intermediate. acs.orgnih.gov Typically, these biosensors work by coupling a promoter that is naturally induced by a pathway substrate or intermediate to a reporter gene, such as those for luciferase (lux) or green fluorescent protein (gfp). researchgate.netfrontiersin.org

Examples relevant to pathways involving this compound include:

Biosensors for Upstream Inducers: The transcriptional regulator XylS from the TOL plasmid of P. putida activates its cognate promoter, Pm, in the presence of benzoate (B1203000) and its derivatives. nih.govfrontiersin.org This system, which controls the meta-cleavage pathway leading to 2-oxo-3-hexenedioate, has been widely used to construct biosensors for detecting toluene (B28343) and other aromatic hydrocarbons. researchgate.netnih.gov

Biosensors for Key Intermediates: Biosensors have been developed to detect protocatechuate (PCA), the immediate precursor for the 4,5-cleavage pathway that generates this compound. nih.govresearchgate.netresearchgate.net These sensors allow for high-throughput screening of microbial strains and enzymes to optimize pathways that funnel various aromatics through PCA, thereby maximizing the production of desired end-products. nih.gov

These biosensors are invaluable for rapidly assessing the bioavailability of pollutants, monitoring bioremediation progress, and screening large libraries of engineered microbes to identify strains with improved production capabilities. nih.govnih.gov

Evolutionary and Ecological Perspectives of 4 Carboxy 2 Oxo 3 Hexenedioate Metabolism

Evolutionary Trajectories of Involved Enzymes

The enzymes responsible for the production and subsequent transformation of 4-carboxy-2-oxo-3-hexenedioate are products of a complex evolutionary history, shaped by gene duplication, divergence, and horizontal gene transfer. The study of these enzymes provides a window into how bacteria evolve novel catabolic functions.

The formation of the precursor to this compound is catalyzed by protocatechuate 4,5-dioxygenase (PCA 4,5-PCD), an extradiol ring-cleavage enzyme. These enzymes are distinct from their intradiol counterparts and are themselves classified into different families based on their primary structure. nih.govrcsb.org For instance, the LigAB enzyme from Sphingomonas paucimobilis SYK-6, a well-studied PCA 4,5-PCD, belongs to the Class III extradiol dioxygenases and shows no evolutionary relationship to the Class II enzymes, suggesting a convergent evolutionary path for the same catalytic function. rcsb.org Phylogenetic analyses indicate that Class II enzymes, which feature a two-domain structure, likely evolved from ancestral, single-domain Class I extradiol enzymes through a process of gene duplication. uni-konstanz.de

Another key enzyme family in associated pathways is the γ-carboxymuconolactone decarboxylases. A comparative study of these enzymes from Azotobacter vinelandii, Acinetobacter calcoaceticus, and Pseudomonas putida revealed significant evolutionary divergence. nih.gov While all three enzymes are hexamers of similar-sized subunits, the decarboxylases from A. vinelandii and P. putida are immunologically and structurally related, whereas the enzyme from A. calcoaceticus is distinct, with its N-terminal amino acid sequence showing about 50% divergence. nih.govasm.org This points to a common ancestor followed by significant evolutionary branching among different bacterial lineages.

Furthermore, gene fusion events have played a role in the evolution of these pathways. In Rhodococcus opacus, the genes for 4-carboxymuconolactone decarboxylase (pcaC) and 3-oxoadipate (B1233008) enol-lactone hydrolase (pcaD), which catalyze sequential steps, are fused into a single gene. nih.gov This merged protein may offer a metabolic advantage by channeling the substrate between active sites. This fusion is considered a more recent evolutionary event compared to the separate enzymes found in proteobacteria, which likely represent a more ancient state. nih.gov

| Enzyme | Organism | Evolutionary Insight |

| Protocatechuate 4,5-dioxygenase (LigAB) | Sphingomonas paucimobilis SYK-6 | Class III extradiol dioxygenase; no evolutionary link to Class II, suggesting convergent evolution. rcsb.org |

| Protocatechuate 4,5-dioxygenase | Comamonas testosteroni T-2 | Class II enzyme; evolved by gene duplication from ancestral Class I enzymes. uni-konstanz.de |

| γ-Carboxymuconolactone decarboxylase | A. vinelandii, P. putida | Closely related immunologically and by amino acid sequence. nih.gov |

| γ-Carboxymuconolactone decarboxylase | Acinetobacter calcoaceticus | Diverged significantly from the Azotobacter and Pseudomonas enzymes. nih.gov |

| PcaL (fused decarboxylase-hydrolase) | Rhodococcus opacus | Example of gene fusion, a mechanism for evolving more complex enzymes. nih.gov |

Adaptive Microbial Strategies for Xenobiotic Degradation

Microbes have evolved sophisticated strategies to degrade xenobiotic compounds, which are often toxic and recalcitrant. The metabolic pathway involving this compound is a prime example of this adaptive capacity, frequently employed to break down aromatic pollutants.

A key mechanism driving this adaptation is horizontal gene transfer (HGT) . The genes encoding the enzymes for aromatic degradation are often located on mobile genetic elements like plasmids and transposons. researchgate.netnih.govacademicjournals.orgresearchgate.net This allows for the rapid dissemination of catabolic capabilities throughout a microbial community, enabling bacteria to quickly adapt to new environmental contaminants. isciii.esresearchgate.net For example, plasmids have been shown to carry the entire set of genes for the degradation of compounds like naphthalene (B1677914), funneling them into central pathways like the meta-cleavage pathway. academicjournals.orgmdpi.com

Another crucial adaptive strategy is the evolution of new enzymatic functions through enzyme promiscuity . nih.govportlandpress.comwikipedia.org Enzymes can often catalyze secondary, "promiscuous" reactions in addition to their primary function. While these side activities are typically slow and physiologically irrelevant, they can provide a fitness advantage if a novel substrate, such as a xenobiotic compound, is introduced into the environment. portlandpress.comwikipedia.org Natural selection can then act on this promiscuous activity, leading to mutations that enhance the enzyme's efficiency towards the new substrate and paving the way for the evolution of a novel metabolic pathway. nih.govportlandpress.com This "patchwork" approach, where existing enzymes are recruited and optimized, is a fundamental mechanism for the evolution of xenobiotic degradation.

Microbial communities in environments with a history of pollution often exhibit a greater capacity for degrading those pollutants. mdpi.com This is due to the long-term selection and adaptation of microbes that have acquired the necessary catabolic pathways. For instance, soil microbial communities from industrial sites show a more robust response to contamination with polycyclic aromatic hydrocarbons (PAHs) compared to those from pristine environments. mdpi.com The induction of specific catabolic operons, such as the pmd operon in Comamonas sp. strain E6 when grown on phthalate (B1215562), is a direct molecular manifestation of this adaptation, allowing the organism to efficiently metabolize the pollutant. nih.govnih.gov

| Adaptive Strategy | Description | Example |

| Horizontal Gene Transfer (HGT) | Transfer of genetic material (e.g., via plasmids, transposons) between organisms, allowing rapid acquisition of new functions. researchgate.netnih.govacademicjournals.orgresearchgate.net | Catabolic plasmids carrying genes for naphthalene or phthalate degradation are transferred between bacteria. academicjournals.orgnih.gov |

| Enzyme Promiscuity | The ability of an enzyme to catalyze a secondary reaction, which can be the starting point for the evolution of a new function. nih.govportlandpress.comwikipedia.org | An existing deaminase with a low promiscuous activity toward the man-made herbicide atrazine (B1667683) evolved into a highly efficient atrazine chlorohydrolase. wikipedia.org |

| Community Adaptation | Selection for and enrichment of microbes with specific degradative capabilities in chronically polluted environments. mdpi.com | Industrial soil microbiomes show enhanced degradation of PAHs compared to unexposed soils. mdpi.com |

| Gene Regulation | Induction of specific catabolic gene clusters in the presence of a target pollutant, ensuring efficient resource allocation. | The pmd operon in Comamonas sp. is induced by protocatechuate, an intermediate in phthalate degradation. nih.govnih.gov |

Environmental Significance in Carbon Cycling and Bioremediation

The metabolism of this compound is not merely a biochemical curiosity; it is a critical process with far-reaching environmental consequences, particularly in the global carbon cycle and in the cleanup of polluted environments.

Lignin (B12514952) is the most abundant aromatic polymer on Earth and a major component of terrestrial biomass. asm.orgrsc.org Its breakdown is a crucial, often rate-limiting, step in the global carbon cycle. researchgate.netresearchgate.net While fungi are often the primary initiators of lignin depolymerization, bacteria play a predominant role in the mineralization of the resulting low-molecular-weight aromatic compounds, such as vanillate (B8668496) and syringate. researchgate.netnih.gov These compounds are funneled into pathways like the protocatechuate 4,5-cleavage pathway, where intermediates like this compound are formed. asm.orgresearchgate.net This bacterial activity ensures that the carbon locked within the complex structure of lignin is returned to the biosphere, preventing its indefinite sequestration. researchgate.net

The same metabolic machinery that degrades natural aromatic compounds is also highly effective at breaking down a wide range of synthetic aromatic pollutants. This makes the protocatechuate meta-cleavage pathway fundamentally important for bioremediation . nih.gov Bacteria possessing this pathway have been shown to degrade pollutants such as:

Phthalates: Widely used as plasticizers, their degradation in bacteria like Comamonas sp. proceeds via the protocatechuate 4,5-cleavage pathway. nih.govresearchgate.net

Polycyclic Aromatic Hydrocarbons (PAHs): Compounds like phenanthrene (B1679779) can be degraded by bacteria such as Pseudarthrobacter phenanthrenivorans, which utilizes the protocatechuate meta-cleavage pathway. mdpi.comnih.gov

Other Industrial Chemicals: The pathway is involved in the breakdown of various hydroxybenzoates and other aromatic compounds released from industrial activities. nih.gov

The versatility and efficiency of these microbial pathways make them attractive targets for biotechnological applications. By understanding the enzymes and regulatory networks involved, it is possible to design and engineer microbes with enhanced degradative capabilities for the targeted cleanup of contaminated sites. nih.gov The presence and activity of key enzymes in this pathway can also serve as biomarkers to assess the bioremediation potential of a given environment.

Q & A

Basic Research Questions

Q. What experimental design principles are critical for synthesizing 4-carboxy-2-oxo-3-hexenedioate, and how can side reactions be minimized?

- Methodology : Utilize acid-catalyzed cyclization (e.g., BF₃·Et₂O) under controlled anhydrous conditions, as demonstrated in analogous α,β-unsaturated keto acid syntheses . Optimize reaction time and temperature via factorial design experiments to suppress decarboxylation or polymerization. Monitor reaction progress using TLC or in-situ IR spectroscopy. Pre-purify starting materials to reduce impurities that promote side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm proton environments and carboxyl/keto groups. - HSQC can resolve overlapping signals in the conjugated system.

- XRD : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation at 135 K) provides unambiguous confirmation of stereochemistry and bond lengths, as seen in structurally related cyclohexene carboxylates .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can the pKa and solubility of this compound be experimentally determined?

- Methodology :

- Potentiometric Titration : Measure pKa values via automated titrators in aqueous or mixed solvents (e.g., H₂O/DMSO). Account for keto-enol tautomerism by comparing experimental results with computational predictions (e.g., COSMO-RS) .

- Solubility : Use shake-flask method with HPLC quantification across pH buffers (1–10) to map pH-dependent solubility .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?

- Methodology :

- Dynamic Effects : Investigate temperature-dependent NMR to detect conformational flexibility or tautomeric equilibria. Compare XRD bond lengths with DFT-optimized structures (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies .

- Advanced NMR : Apply 2D NOESY or ROESY to probe spatial proximities and validate crystallographic packing effects .

Q. What computational strategies predict the reactivity of this compound in Diels-Alder or Michael addition reactions?

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16, ωB97X-D/cc-pVTZ) to identify nucleophilic/electrophilic sites.

- Transition State Modeling : Use QST2 or NEB methods to map reaction coordinates and activation barriers. Validate with experimental kinetics (e.g., stopped-flow UV-Vis) .

Q. How can low yields in the synthesis of this compound derivatives be systematically addressed?

- Methodology :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize solvent polarity, catalyst loading, and stoichiometry. Use ANOVA to identify significant factors .

- Byproduct Analysis : Characterize side products via LC-MS/MS and propose mechanistic pathways (e.g., acid-catalyzed dimerization) .

Data Presentation Examples

Table 1: Comparison of Experimental vs. Computational pKa Values for this compound

| Solvent System | Experimental pKa | Computational pKa (COSMO-RS) | Deviation |

|---|---|---|---|

| H₂O | 2.8 ± 0.1 | 2.9 | +0.1 |

| H₂O/MeOH (1:1) | 3.2 ± 0.2 | 3.3 | +0.1 |

Figure 1: Proposed Reaction Mechanism for Acid-Catalyzed Cyclization of this compound Precursor (DFT-optimized transition state shown) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。